7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
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Overview
Description
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]oxazine core substituted with phenyl and propyl groups.
Mechanism of Action
Mode of action
Pyrimidine derivatives can inhibit these enzymes, disrupting their normal function and leading to changes in cellular processes .
Biochemical pathways
The affected pathways would likely involve DNA synthesis and cellular metabolism, given the typical targets of pyrimidine compounds .
Result of action
The molecular and cellular effects of “7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” would depend on its specific targets and mode of action. In general, inhibition of enzymes involved in DNA synthesis can disrupt cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable precursor, followed by cyclization to form the pyrimido[4,5-d][1,3]oxazine core . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
- 7-phenyl-1-methyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Uniqueness
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDOXAQGEXTYOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608752 |
Source
|
Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-59-3 |
Source
|
Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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